N-(2-bromophenyl)-3-methoxybenzamide
Description
N-(2-bromophenyl)-3-methoxybenzamide is a benzamide derivative featuring a bromine atom at the ortho position of the phenyl ring and a methoxy group at the meta position of the benzamide core. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and drug discovery. Its molecular formula is C₁₄H₁₂BrNO₂, with a molecular weight of 306.16 g/mol.
Properties
Molecular Formula |
C14H12BrNO2 |
|---|---|
Molecular Weight |
306.15 g/mol |
IUPAC Name |
N-(2-bromophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H12BrNO2/c1-18-11-6-4-5-10(9-11)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17) |
InChI Key |
YQCUTAWBQKHFNX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Br |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N-(2-bromophenyl)-2-methoxy-3-methylbenzamide
- Structural Differences : The methoxy group is at the 2-position instead of 3, and a methyl group is present at the 3-position of the benzamide core.
- The methyl group increases lipophilicity but may introduce steric clashes in certain interactions .
N-(3-iodophenyl)-3-methoxybenzamide
- Structural Differences : Iodine replaces bromine at the phenyl ring’s meta position.
- Impact : Iodine’s larger atomic radius and higher polarizability strengthen halogen bonding, which could improve target affinity. However, iodine’s metabolic instability compared to bromine may reduce in vivo efficacy .
Functional Group Modifications
N-(4-(dimethylamino)phenethyl)-3-methoxybenzamide
- Structural Differences: A dimethylamino-phenethyl group replaces the bromophenyl moiety.
- Impact: The dimethylamino group increases basicity and water solubility, improving bioavailability. However, the absence of bromine eliminates halogen bonding, altering target selectivity .
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
- Structural Differences : Incorporates a benzoxazole ring and a nitro group instead of methoxy.
- The benzoxazole ring introduces rigidity, affecting conformational flexibility .
Positional Isomerism
N-(1,3-benzothiazol-2-yl)-3-methoxybenzamide
- Structural Differences : A benzothiazole ring replaces the bromophenyl group.
- Impact : The benzothiazole moiety enhances π-π stacking interactions with aromatic residues in enzymes or receptors. However, the absence of bromine may reduce halogen-dependent binding .
N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
- Structural Differences : The methoxy group is at the para position instead of meta.
- Impact : Para-substitution positions the methoxy group for optimal hydrogen bonding in linear binding pockets. This isomer demonstrated higher anticancer activity (IC₅₀: 0.08–0.15 µM) compared to meta-substituted analogs (IC₅₀: 0.24–0.92 µM) .
Key Data Tables
Table 2: Electronic and Steric Effects
| Compound Name | Electronic Effect (Methoxy) | Steric Effect (Substituents) |
|---|---|---|
| N-(2-bromophenyl)-3-methoxybenzamide | Electron-donating (meta) | Moderate (Br at ortho) |
| N-(2-bromophenyl)-2-methoxy-3-methylbenzamide | Electron-donating (ortho) | High (methyl at meta) |
| N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide | Electron-withdrawing (nitro) | High (benzoxazole rigidity) |
Research Findings and Implications
- Halogen vs. Hydrogen Bonding : Bromine in this compound provides a balance between stability and target affinity, unlike iodine’s metabolic liabilities .
- Methoxy Position : Meta-substitution optimizes lipophilicity for membrane permeability, while para-substitution (e.g., in benzothiazole derivatives) enhances hydrogen bonding in specific targets .
Preparation Methods
Synthesis of 3-Methoxybenzoyl Chloride
3-Methoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) in ethylene dichloride (EDC) or dichloromethane (DCM). The reaction is typically conducted at room temperature for 1 hour, followed by reflux (40–60°C) for 3 hours to ensure complete conversion. Excess SOCl₂ is removed via distillation, yielding 3-methoxybenzoyl chloride as a pale-yellow liquid.
Key parameters:
Amide Bond Formation with 2-Bromoaniline
The acid chloride is reacted with 2-bromoaniline in tetrahydrofuran (THF) under basic conditions. Triethylamine (TEA) or aqueous ammonia (25%) is used to scavenge HCl, driving the reaction to completion.
Procedure :
-
3-Methoxybenzoyl chloride (1.0 equiv) in THF is added dropwise to a stirred solution of 2-bromoaniline (1.1 equiv) and TEA (1.5 equiv) at 0–5°C.
-
The mixture is warmed to room temperature and stirred for 8–12 hours.
-
Workup involves sequential washes with 5% HCl, 5% NaHCO₃, and brine, followed by drying over Na₂SO₄ and solvent evaporation.
Optimization Insights :
-
Temperature control : Slow addition at 0°C minimizes side reactions (e.g., aryl bromide displacement).
-
Solvent choice : THF outperforms DMF or DCM in minimizing byproducts.
-
Yield : 75–85% after column chromatography (silica gel, ethyl acetate/hexane).
Direct Coupling Using Carbodiimide Reagents
For acid-sensitive substrates, carbodiimide-mediated coupling offers an alternative pathway. This method avoids acid chloride formation, instead activating 3-methoxybenzoic acid directly.
Activation with DIC/HOBt
A mixture of N,N′-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dichloromethane activates the carboxylic acid. 2-Bromoaniline is then introduced to form the amide bond.
Procedure :
-
3-Methoxybenzoic acid (1.2 equiv), DIC (1.82 equiv), and HOBt (1.82 equiv) are stirred in CH₂Cl₂ for 30 minutes.
-
2-Bromoaniline (1.0 equiv) is added, and the reaction proceeds for 12 hours at room temperature.
-
Purification involves extraction with NaOH (0.5 M), HCl (10%), and brine, followed by silica gel chromatography.
Advantages :
-
Bypasses acid chloride intermediates, reducing halide byproducts.
-
Higher functional group tolerance for electron-deficient amines.
Limitations :
-
Lower yield (60–70%) compared to acid chloride route.
-
Requires stringent anhydrous conditions.
Metal-Catalyzed Cross-Coupling Approaches
Recent advances employ transition-metal catalysts to construct the amide bond, though these methods are less common for simple benzamides.
Analytical Characterization and Validation
Critical data for this compound:
Comparative Evaluation of Synthetic Routes
Table 1: Method Comparison
| Parameter | Acid Chloride Route | DIC/HOBt Route | Rh-Catalyzed Route |
|---|---|---|---|
| Yield | 75–85% | 60–70% | ~50% (estimated) |
| Purity | >95% | >90% | N/A |
| Reaction Time | 12–14 hours | 12–24 hours | 6–8 hours |
| Scalability | Excellent | Moderate | Poor |
| Cost | Low | Moderate | High |
| Byproducts | HCl, unreacted amine | Urea derivatives | Metal residues |
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Direct bromination of N-phenyl-3-methoxybenzamide risks para-bromination on the aniline ring. To ensure exclusive 2-bromo substitution:
Amide Bond Hydrolysis
The electron-withdrawing bromine atom increases amide susceptibility to hydrolysis. Recommendations:
Industrial-Scale Considerations
For kilogram-scale production, the acid chloride route is preferred due to:
-
Solvent recovery : THF and EDC can be efficiently distilled and reused.
-
Process safety : SOCl₂ handling requires corrosion-resistant equipment but is well-understood in industry.
-
Regulatory compliance : Residual metal catalysts (e.g., Rh) complicate waste disposal in metal-mediated routes.
Emerging Methodologies
Q & A
Q. What are the optimal synthetic routes for N-(2-bromophenyl)-3-methoxybenzamide, and how can purity be maximized?
The synthesis typically involves a multi-step process:
Bromination : Introduce bromine to the phenyl ring via electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions .
Amide Coupling : React 3-methoxybenzoic acid with 2-bromoaniline using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions via TLC and confirm structures with NMR and mass spectrometry .
Q. How can the compound’s structural integrity and purity be validated?
Key characterization methods include:
- NMR Spectroscopy : and NMR to confirm substituent positions and absence of impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
- X-ray Crystallography : Resolve crystal structures to analyze bond angles, torsion angles, and packing interactions (e.g., using X-AREA and PLATON software) .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Solubility in aqueous buffers is pH-dependent; use co-solvents like PEG-400 for in vitro assays .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) and monitor degradation via HPLC. Protect from light and moisture to prevent bromine displacement or methoxy group oxidation .
Q. What biological activities have been reported for this compound?
this compound derivatives exhibit:
- Dopamine Receptor Affinity : Sub-micromolar binding to D4 receptors (IC₅₀ = 12 nM in [11C]7) with >100-fold selectivity over D2/D3 receptors .
- Antimicrobial Potential : Structural analogs show activity against Trypanosoma brucei (IC₅₀ = 0.5–5 μM) via inhibition of parasite-specific enzymes .
- CNS Penetration : LogP values (~2.5) and in vivo murine models confirm blood-brain barrier permeability .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for dopamine D4 receptors?
- Substituent Effects : Introduce electron-withdrawing groups (e.g., cyano, fluorine) on the pyridine ring to improve D4 affinity while reducing off-target binding to σ1 or 5-HT receptors .
- Isotopic Labeling : Replace the methoxy group with -methoxy for PET imaging (e.g., [11C]7) to study receptor distribution in primate retinas .
- Molecular Dynamics : Simulate ligand-receptor interactions using software like AutoDock to optimize binding poses .
Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?
- Pharmacokinetic (PK) Studies : Measure plasma half-life, metabolite formation (e.g., demethylation), and tissue distribution in rodents .
- Protein Binding : Use equilibrium dialysis to assess serum albumin binding, which may reduce free drug concentrations .
- CYP450 Inhibition : Test liver microsome stability to identify metabolic hotspots (e.g., cytochrome P450-mediated oxidation) .
Q. What strategies are effective in designing radiolabeled analogs for imaging studies?
- Carbon-11 Labeling : React precursor with [11C]methyl iodide under basic conditions (e.g., NaOH/MeCN) to introduce -methoxy groups .
- Quality Control : Validate radiochemical purity (>99%) via radio-HPLC and confirm molar activity (>50 GBq/μmol) .
- In Vivo PET Imaging : Administer tracer to non-human primates and quantify uptake in D4-rich regions (e.g., retina) using compartmental modeling .
Q. How can structure-activity relationship (SAR) studies guide lead optimization?
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., nitro, amino, alkyl) on the benzamide core .
- Biological Screening : Test analogs against receptor panels (e.g., CEREP’s Psychoactive Drug Screen) to map selectivity .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values .
Q. What crystallographic insights inform drug design?
Q. How can synthetic challenges (e.g., low yields, impurities) be mitigated?
- Reaction Optimization : Adjust temperature (60–80°C), solvent (THF vs. DCM), and catalyst loading (e.g., 10 mol% DMAP) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-brominated species) and modify bromination conditions .
- Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer in large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
